(5-(2-Methylcyclopropyl)furan-2-yl)methanol
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Overview
Description
(5-(2-Methylcyclopropyl)furan-2-yl)methanol: is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol This compound features a furan ring substituted with a 2-methylcyclopropyl group and a methanol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Methylcyclopropyl)furan-2-yl)methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Methylcyclopropyl Group: This step involves the addition of a 2-methylcyclopropyl group to the furan ring, which can be achieved through various methods such as Friedel-Crafts alkylation.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(5-(2-Methylcyclopropyl)furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced under hydrogenation conditions to form tetrahydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the methanol group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (5-(2-Methylcyclopropyl)furan-2-yl)aldehyde or (5-(2-Methylcyclopropyl)furan-2-yl)carboxylic acid.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
(5-(2-Methylcyclopropyl)furan-2-yl)methanol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-(2-Methylcyclopropyl)furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
(5-(Cyclopropyl)furan-2-yl)methanol: Similar structure but lacks the methyl group on the cyclopropyl ring.
(5-(2-Methylcyclopropyl)furan-2-yl)ethanol: Similar structure but has an ethanol group instead of a methanol group.
(5-(2-Methylcyclopropyl)thiophene-2-yl)methanol: Similar structure but has a thiophene ring instead of a furan ring.
Uniqueness
(5-(2-Methylcyclopropyl)furan-2-yl)methanol is unique due to the presence of both a 2-methylcyclopropyl group and a furan ring, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
[5-(2-methylcyclopropyl)furan-2-yl]methanol |
InChI |
InChI=1S/C9H12O2/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,6,8,10H,4-5H2,1H3 |
InChI Key |
XMLXJWFVNZGDBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CO |
Origin of Product |
United States |
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